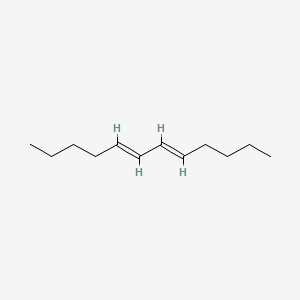

(5E,7E)-dodeca-5,7-diene

Description

Historical Context and Discovery in Scientific Literature

While the broader class of dodecadienes and their derivatives, particularly those with alcohol functionalities (dodecadienols), have been the subject of extensive research due to their roles as insect pheromones, the specific historical details surrounding the initial discovery and synthesis of (5E,7E)-dodeca-5,7-diene are not prominently documented in readily available scientific literature. Research into conjugated dienes, in general, has a long history, with foundational work on their synthesis and reactivity patterns laying the groundwork for the study of specific isomers like this compound. The development of stereoselective synthesis methods has been pivotal in allowing chemists to isolate and study individual stereoisomers of such compounds.

Academic Significance within Dodecadiene Chemistry and Stereochemistry

The academic significance of this compound lies primarily in its identity as a conjugated diene with defined stereochemistry. Conjugated dienes are crucial building blocks in organic synthesis, most notably in Diels-Alder reactions, which allow for the formation of complex cyclic systems. nih.govnih.gov The specific stereochemistry of the diene directly influences the stereochemical outcome of these reactions, making stereoisomerically pure dienes like this compound valuable tools for synthetic chemists.

Furthermore, the study of the entire family of dodeca-5,7-diene isomers provides a rich platform for understanding the subtleties of stereochemistry. By comparing the properties and reactivity of the (5E,7E), (5E,7Z), (5Z,7E), and (5Z,7Z) isomers, researchers can gain deeper insights into how the spatial arrangement of atoms affects molecular behavior.

Stereochemical Considerations and Isomeric Forms of Dodeca-5,7-diene

The presence of two double bonds in dodeca-5,7-diene gives rise to four possible geometric isomers. The stereochemistry at each double bond is designated as either E (trans) or Z (cis), leading to the following isomers:

This compound

(5E,7Z)-dodeca-5,7-diene

(5Z,7E)-dodeca-5,7-diene

(5Z,7Z)-dodeca-5,7-diene chemspider.com

Each of these isomers possesses distinct physical properties and chemical reactivity due to the different spatial arrangements of the substituents around the double bonds. The synthesis of a single, specific isomer in high purity presents a significant challenge in organic chemistry, requiring carefully designed stereoselective synthetic routes.

Below is an interactive data table summarizing the known isomers of dodeca-5,7-diene.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 30651-68-4 | C12H22 | 166.307 |

| (5E,7Z)-dodeca-5,7-diene | 21360-80-5 | C12H22 | 166.308 |

| (5Z,7Z)-dodeca-5,7-diene | 6108-62-9 | C12H22 | 166.30308 |

Note: Data for (5Z,7E)-dodeca-5,7-diene is often identical to (5E,7Z) due to their enantiomeric relationship in certain contexts, though they are distinct stereoisomers.

Overview of Key Research Paradigms and Challenges for this compound

The primary research paradigm surrounding this compound and its isomers revolves around their stereoselective synthesis. researchgate.net Achieving high stereochemical purity is a significant challenge due to the potential for the formation of other isomers during the reaction process. Researchers have employed various synthetic strategies to control the geometry of the double bonds, including Wittig-type reactions, transition metal-catalyzed cross-coupling reactions, and eliminations from stereochemically defined precursors.

Another key research area is the utilization of these stereoisomerically pure dienes in complex molecule synthesis. The predictable stereochemical control they offer in reactions like the Diels-Alder cycloaddition is of great interest to chemists aiming to construct intricate molecular architectures found in natural products and pharmaceuticals.

A significant challenge remains in the analytical separation and characterization of the different isomers. Due to their similar physical properties, separating a mixture of dodeca-5,7-diene isomers can be difficult, often requiring advanced chromatographic techniques.

Detailed Research Findings

Research on conjugated dienes is a mature field, yet the synthesis and application of specific isomers like this compound continue to be of interest. The following data table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C12H22 |

| Molecular Weight | 166.307 g/mol |

| Boiling Point | 220.6 °C at 760 mmHg |

| Density | 0.777 g/cm³ |

| Flash Point | 76.9 °C |

| LogP | 4.47920 |

| Exact Mass | 166.172150702 |

Source: LookChem lookchem.comlookchem.com

The synthesis of related compounds, such as (5Z, 7E)-dodecadien-1-ol, a component of the sex pheromone of Dendrolimus Spp., highlights the importance of controlling the stereochemistry of the diene moiety. researchgate.net The methods employed in these syntheses, such as palladium-catalyzed coupling reactions, provide a framework for the stereoselective synthesis of this compound itself.

Structure

2D Structure

3D Structure

Properties

CAS No. |

30651-68-4 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

(5E,7E)-dodeca-5,7-diene |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+ |

InChI Key |

ZARLDNIZTZBEDV-WGDLNXRISA-N |

Isomeric SMILES |

CCCC/C=C/C=C/CCCC |

Canonical SMILES |

CCCCC=CC=CCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5e,7e Dodeca 5,7 Diene

Stereoselective and Stereospecific Synthesis Approaches to (5E,7E)-dodeca-5,7-diene

The creation of the specific (E,E) configuration in this compound is a primary challenge. Stereoselective and stereospecific methods are therefore essential.

Grignard-based Strategies for Diene Stereocontrol

Grignard reagents are powerful tools in organic synthesis, and their application in the synthesis of conjugated dienes like this compound often involves their addition to unsaturated systems. The stereochemical outcome of these reactions can be highly dependent on factors such as the solvent, temperature, and the nature of the Grignard reagent itself. rsc.orgnih.gov For instance, the choice of an ether-based solvent like diethyl ether over tetrahydrofuran (B95107) can significantly influence the diastereoselectivity of Grignard additions. nih.gov The steric bulk of the Grignard reagent also plays a crucial role, with larger groups potentially leading to different stereoisomeric ratios. rsc.orgnih.gov

In some strategies, Grignard reagents are used to create a key intermediate which is then further elaborated to the final diene. The stereochemistry of the intermediate, established during the Grignard reaction, dictates the final stereochemistry of the diene. Careful control of reaction conditions is paramount to achieve the desired stereocontrol. rsc.org

Wittig and Horner-Wadsworth-Emmons Olefination Routes for E,E-Dienes

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of carbon-carbon double bonds and are frequently employed in the synthesis of E,E-dienes. researchgate.nettandfonline.comorganic-chemistry.orgmasterorganicchemistry.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, a common strategy involves the reaction of an appropriate (E)-2-alkenal with a phosphorane. However, this can sometimes lead to a mixture of (E,Z) and (E,E) isomers. tandfonline.com The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of (E)-alkenes due to its generally higher E-selectivity. wikipedia.orgorganic-chemistry.orgthieme-connect.com This reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.orgalfa-chemistry.com The choice of phosphonate reagent and reaction conditions, such as the base used, can be optimized to maximize the yield of the desired E,E-diene. alfa-chemistry.com For example, using diisopropyl phosphonate under Paterson conditions can significantly improve the (Z,E:E,E) stereoselectivity compared to dimethyl phosphonate. alfa-chemistry.com

A comparative table of these olefination methods is presented below:

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| General Selectivity | Stabilized ylides favor (E)-alkenes; non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org | Generally high (E)-selectivity. wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate (B84403) ester (easily removed). wikipedia.orgalfa-chemistry.com |

| Reactivity | Ylide is less nucleophilic but more basic. | Carbanion is more nucleophilic and less basic. wikipedia.orgthieme-connect.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) in Diene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for constructing carbon-carbon bonds with high stereoselectivity, making them ideal for the synthesis of conjugated dienes like this compound. nobelprize.orgxisdxjxsu.asiawikipedia.orgnumberanalytics.comwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. xisdxjxsu.asiawikipedia.orgorganic-chemistry.orgresearchgate.net It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For diene synthesis, a vinylboronic acid can be coupled with a vinyl halide to form the conjugated system with retention of stereochemistry. wikipedia.org

The Stille coupling utilizes an organotin reagent and an organic halide, also catalyzed by palladium. numberanalytics.comwikipedia.orgorganic-chemistry.org A key advantage is the stability and functional group tolerance of the organostannane reagents. wikipedia.orgresearchgate.net However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org Similar to the Suzuki coupling, the reaction proceeds with retention of the stereochemistry of the double bonds. wikipedia.org

The Negishi coupling employs an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. nobelprize.orgwikipedia.orgnih.gov This method is known for its high efficiency and stereoselectivity. nobelprize.orgpnas.org Palladium catalysts are generally preferred over nickel as they better preserve the geometry of the alkenyl groups. nobelprize.org The Negishi coupling has been successfully used to synthesize (7E,9E)-dodecadien-1-yl acetate (B1210297), a related pheromone, with high stereoselectivity. nobelprize.orgpnas.org

A summary of these cross-coupling reactions is provided in the table below:

| Reaction | Organometallic Reagent | Coupling Partner | Key Advantages | Key Disadvantages |

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Low toxicity of boron reagents, mild reaction conditions. xisdxjxsu.asiaorganic-chemistry.org | Base is required to activate the boronic acid. organic-chemistry.org |

| Stille Coupling | Organotin (stannane) | Organic Halide/Triflate | Stable reagents, tolerant of many functional groups. wikipedia.orgresearchgate.net | High toxicity of tin compounds. organic-chemistry.org |

| Negishi Coupling | Organozinc | Organic Halide/Triflate | High reactivity and selectivity. nobelprize.orgwikipedia.org | Organozinc reagents can be sensitive to air and moisture. |

Olefin Metathesis Approaches (e.g., Ring-Closing Metathesis, Cross-Metathesis) for Dodecadiene Synthesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. While specific examples for this compound are not prevalent in the provided search results, the principles of cross-metathesis could be applied. Cross-metathesis involves the reaction of two different olefins to form new olefins by scrambling the alkylidene groups. In principle, this compound could be synthesized by the cross-metathesis of two smaller, appropriately substituted alkenes. The stereochemical outcome would be dependent on the choice of catalyst and reaction conditions.

Asymmetric Synthesis and Chiral Catalyst Applications for this compound

While this compound itself is not chiral, the principles of asymmetric synthesis and the use of chiral catalysts are relevant in the broader context of synthesizing complex molecules that may contain this diene moiety. sigmaaldrich.com Chiral catalysts, often composed of a transition metal and a chiral ligand, can be used to control the stereochemistry of reactions, leading to the formation of a specific enantiomer or diastereomer. sigmaaldrich.com For example, chiral metallocene complexes can be used to enhance stereocontrol in certain reactions. The development of chiral ligands like BINAP and DuPhos has been instrumental in advancing asymmetric catalysis. sigmaaldrich.com

In the context of synthesizing a molecule containing the this compound unit as part of a larger, chiral structure, a chiral catalyst could be employed in a key bond-forming step to establish the desired stereocenters elsewhere in the molecule.

Biomimetic Synthesis Pathways Relevant to this compound

Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. In the context of conjugated dienes like this compound, which can be a component of insect pheromones, biomimetic approaches often involve mimicking biosynthetic pathways. nih.govlew.rorice.edu

One common biomimetic strategy for the synthesis of complex natural products containing diene or polyene systems is the intramolecular Diels-Alder reaction. nih.govsioc-journal.cn In this type of reaction, a molecule containing both a diene and a dienophile undergoes an intramolecular cycloaddition to form a cyclic structure, often with high stereocontrol. nih.govsioc-journal.cn While not directly synthesizing the linear this compound, this approach is relevant to the synthesis of more complex molecules that might be biosynthetically derived from such a diene. For instance, the synthesis of certain natural products has been achieved through a biomimetic intramolecular Diels-Alder reaction of a precursor containing a diene-yne moiety. sioc-journal.cn

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by utilizing safer solvents, reducing waste, and improving energy efficiency.

Biocatalytic Approaches:

One sustainable approach involves biocatalysis, leveraging enzymes to perform specific synthetic transformations. mdpi.com For instance, the biosynthesis of certain insect pheromones, which are structurally related to this compound, utilizes a series of enzymatic reactions. researchgate.netharvard.edu These pathways often start from common fatty acids and employ enzymes like desaturases and reductases to introduce double bonds and functional groups with high stereospecificity. researchgate.netharvard.edu

The biosynthesis of (5Z,7E)-dodeca-5,7-dien-1-ol in the pine caterpillar moth, Dendrolimus punctatus, provides a model for potential biocatalytic synthesis. researchgate.netmdpi.com This process involves the action of specific desaturase enzymes that can introduce E and Z double bonds into a fatty acid precursor. researchgate.net While not a direct synthesis of this compound, this natural pathway highlights the potential for engineering enzymatic systems for the production of specific conjugated dienes.

Catalytic Methods with Reduced Environmental Impact:

Modern catalytic methods aim to replace stoichiometric reagents with catalytic amounts of less toxic metals. Palladium-catalyzed reactions are prominent in the synthesis of conjugated dienes. nih.govjlu.edu.cnrsc.org Research has focused on developing highly active catalysts that can be used in low loadings, thereby minimizing metal waste.

For example, palladium-catalyzed cross-coupling reactions of organometallic reagents with vinyl halides or triflates are a common strategy. nih.govnih.gov Green improvements in this area include the use of aqueous reaction media and ligands that promote high catalyst turnover and stability.

Another approach is the aerobic dehydrogenation of unsaturated acids and amides catalyzed by palladium, which uses air as the oxidant and produces water as the only byproduct. rsc.org This method avoids the use of stoichiometric and often hazardous oxidizing agents.

Olefin metathesis is another powerful tool for carbon-carbon double bond formation that can be applied to the synthesis of conjugated dienes. google.com The development of more efficient and selective ruthenium and molybdenum metathesis catalysts allows for reactions to be carried out under milder conditions and with greater atom economy.

Large-Scale and Industrial Synthesis Methodologies for this compound

The industrial production of this compound and related compounds, often used as insect pheromones for pest management, requires robust, scalable, and cost-effective synthetic routes. lew.robeilstein-journals.org

Key Industrial Synthetic Strategies:

Wittig Reaction and its Modifications: The Wittig reaction is a classical and widely used method for the formation of carbon-carbon double bonds. lew.roresearchgate.net For large-scale synthesis, process optimization is crucial to improve yields, simplify purification, and reduce waste. This includes the development of efficient methods for the in-situ generation of ylides and the recycling of phosphine (B1218219) oxide byproducts.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Negishi, and Stille couplings are frequently employed for the stereoselective synthesis of conjugated dienes on an industrial scale. jlu.edu.cntandfonline.comdiva-portal.org Key considerations for industrial application include catalyst cost, availability, and lifetime, as well as the ease of removal of metal residues from the final product. Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-based methods for large-scale applications. beilstein-journals.org For instance, the synthesis of (7E,9Z)-dodeca-7,9-dien-1-yl acetate, a related pheromone, has been successfully scaled up to 50 kg using an iron-catalyzed coupling step. beilstein-journals.org

Reduction of Enynes: The stereoselective reduction of a conjugated enyne precursor is a common strategy to install the desired double bond geometry. lew.rotandfonline.com While Lindlar catalysts are often used for the cis-reduction of alkynes, achieving high selectivity on a large scale can be challenging. lew.rotandfonline.com Alternative reducing agents, such as activated zinc, have been explored to improve selectivity and yield. researchgate.net

Process Optimization and Purification:

On a large scale, purification of the final product is a significant cost factor. Chromatographic methods, while effective in the laboratory, are often not economically viable for industrial production. lew.ro Therefore, synthetic routes that afford high purity products directly from the reaction mixture are highly desirable. Techniques such as distillation and crystallization are preferred for purification in industrial settings.

The table below summarizes some of the reported yields for key steps in the synthesis of related dodecadienol and dodecadienal compounds, which are precursors or analogues of this compound.

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Wittig Reaction | Aldehyde and Phosphonium Salt | (5Z,7E)-Dodeca-5,7-dienoate | Not specified | researchgate.net |

| Reduction | (E)-7-Dodecen-5-yn-1-ol | (5Z,7E)-5,7-Dodecadien-1-ol | 71% (in mixture) | tandfonline.com |

| Cross-Coupling | (E)-Chloroenyne and Grignard Reagent | (5Z,7E)-Dodecadien-1-ol | 89% | lew.ro |

| Oxidation | (5Z,7E)-Dodecadien-1-ol | (5Z,7E)-Dodecadienal | 64% | lew.ro |

| Esterification | (5Z,7E)-dodeca-5,7-dien-1-ol and Acetyl chloride | (5Z,7E)-dodeca-5,7-dien-1-yl acetate | 93% | mdpi.com |

| Iron-Catalyzed Cross-Coupling | Dienol phosphate and Grignard reagent | (7E,9Z)-Dodeca-7,9-dien-1-yl acetate | 85% (one-pot) | beilstein-journals.org |

Mechanistic Investigations of 5e,7e Dodeca 5,7 Diene Reactivity

Electrophilic Additions to the (5E,7E)-dodeca-5,7-diene System

Electrophilic addition reactions to conjugated dienes like this compound are notable for producing a mixture of products through 1,2- and 1,4-addition pathways. msu.edu This phenomenon arises from the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgfiveable.me

The halogenation of this compound with reagents such as bromine (Br₂) or chlorine (Cl₂) proceeds via an electrophilic addition mechanism. The initial attack by the halogen on one of the double bonds can lead to a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion can occur at two different positions.

The reaction is initiated by the electrophilic attack of the halogen on one of the π-bonds. This forms an allylic carbocation intermediate that is stabilized by resonance, delocalizing the positive charge across two carbons. libretexts.org Nucleophilic attack by the halide anion (X⁻) at either of the carbons bearing a partial positive charge results in two primary products: the 1,2-adduct and the 1,4-adduct.

1,2-Addition Product: The halide adds to the carbon adjacent to the site of the initial electrophilic attack. For this compound, this would result in dihalides such as 7,8-dihalo-dodec-5-ene.

1,4-Addition Product: The halide adds to the carbon at the end of the conjugated system, causing the remaining double bond to shift. msu.edu This would yield products like 5,8-dihalo-dodec-6-ene.

The ratio of these products is often dependent on reaction conditions such as temperature and solvent.

The addition of hydrogen halides (HX) to this compound follows a similar mechanistic principle involving a resonance-stabilized allylic carbocation. The first step is the protonation of one of the double bonds at a terminal carbon of the diene system (e.g., C5 or C8) to yield the most stable carbocation, which is allylic. libretexts.orglibretexts.org

For an unsymmetrical conjugated diene, protonation occurs to form the most stable carbocation intermediate. libretexts.org In the case of this compound, protonation at C5 would generate a positive charge delocalized between C6 and C8. Nucleophilic attack by the halide ion at these positions gives the 1,2- and 1,4-addition products, respectively. youtube.com

The reaction is subject to kinetic and thermodynamic control. mnstate.edu

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. youtube.com This is typically the 1,2-addition product, as the nucleophile attacks the carbocation carbon nearest to it after the initial protonation. youtube.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate. youtube.com The major product is the most thermodynamically stable one, which is often the 1,4-adduct due to the formation of a more highly substituted (and thus more stable) internal double bond. youtube.com

Hydration of this compound, typically catalyzed by acid, follows the same 1,2- and 1,4-addition mechanism, with water acting as the nucleophile to form allylic alcohols.

| Reaction Control | Addition Type | Major Product | Reaction Conditions |

|---|---|---|---|

| Kinetic | 1,2-Addition | 8-Bromo-(5E)-dodecen-6-ene | Low Temperature (e.g., -80 °C) |

| Thermodynamic | 1,4-Addition | 6-Bromo-(5E)-dodecen-7-ene | Higher Temperature (e.g., 40 °C) |

Pericyclic Reactions Involving the this compound Moiety

Pericyclic reactions are concerted processes that occur through a cyclic transition state. iitk.ac.in The conjugated system of this compound makes it a suitable candidate for such reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com For this compound to participate as the 4π-electron component, it must adopt an s-cis conformation, where both double bonds are on the same side of the central single bond. chemistrysteps.comlibretexts.org While acyclic dienes typically prefer the more stable s-trans conformation, they can rotate into the reactive s-cis form. chemistrysteps.com

The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the cyclohexene (B86901) product. libretexts.orgmasterorganicchemistry.com For example, a cis-dienophile will yield a product with cis substituents on the newly formed ring. masterorganicchemistry.com When reacting with certain dienophiles, the formation of endo and exo products is possible, with the endo product often favored due to secondary orbital interactions. wikipedia.org The reaction rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org

| Dienophile | Predicted Product Type | Key Features |

|---|---|---|

| Maleic Anhydride | Substituted cyclohexene anhydride | Forms a bicyclic adduct; typically favors the endo isomer. |

| Ethyl acrylate | Substituted cyclohexene ester | Regioselectivity is influenced by the electronics of the diene and dienophile. |

| Acetylene dicarboxylate | Substituted cyclohexadiene | Forms a cyclohexadiene ring system. |

Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system in an intramolecular, uncatalyzed process. libretexts.orgwikipedia.org The classification, such as chemistrysteps.comgoogle.com or libretexts.orglibretexts.org, denotes the number of atoms over which each end of the sigma bond moves. libretexts.org

While this compound itself is unlikely to undergo a simple sigmatropic rearrangement, its derivatives can. For instance, a derivative with a hydrogen atom on a carbon adjacent to the diene system (e.g., at C4 or C9) could potentially undergo a chemistrysteps.comgoogle.com-hydrogen shift. According to the Woodward-Hoffmann rules, a thermal chemistrysteps.comgoogle.com-hydrogen shift proceeds suprafacially, where the hydrogen migrates across one face of the π-system. stereoelectronics.orguh.edu

A libretexts.orglibretexts.org sigmatropic rearrangement, such as the Cope rearrangement, could occur if the dodecadiene system were incorporated into a larger 1,5-diene framework. wikipedia.org These reactions are governed by orbital symmetry and proceed through a concerted, cyclic transition state. wikipedia.org

Catalytic Hydrogenation and Selective Reduction Mechanisms of this compound

Catalytic hydrogenation can be used to reduce the double bonds of this compound. The extent of reduction depends on the catalyst and reaction conditions.

Complete Hydrogenation: Using a highly active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with excess hydrogen gas will typically lead to the complete saturation of the diene, yielding dodecane.

Selective Reduction: Achieving selective reduction to a specific dodecene isomer is more complex. Catalysts with reduced activity, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), are often used to selectively reduce alkynes to cis-alkenes and can show selectivity in diene reduction. thieme-connect.detandfonline.com Transition metal catalysts intercalated in graphite (B72142) have also been developed for the selective reduction of conjugated dienes to alkenes. google.com

Conjugate Reduction: The 1,4-reduction of conjugated dienes is a common pathway, where hydrogen adds to the ends of the diene system (C5 and C8), producing an internal alkene (dodec-6-ene). organic-chemistry.org This is often a major product in reductions using dissolving metals (e.g., Na in liquid NH₃) or certain transition metal catalysts. The stereochemistry of the resulting double bond depends on the specific mechanism of the reduction.

| Catalyst/Reagent | Typical Product(s) | Selectivity |

|---|---|---|

| H₂, Pd/C (high pressure) | Dodecane | Complete saturation |

| H₂, Lindlar's Catalyst | Mixture of dodecenes (e.g., (Z,E)-dodecadiene, dodecenes) | Partial, selective hydrogenation |

| Na, NH₃ (liquid) | (E)-Dodec-6-ene | 1,4-Reduction, favors trans-alkene |

Selective Reduction of Conjugated Diene Systems

The selective reduction of conjugated dienes, such as this compound, is a pivotal transformation in organic synthesis, allowing for the controlled saturation of one or both double bonds. The regioselectivity and stereoselectivity of these reductions are highly dependent on the chosen reagent and reaction conditions. Common methods for the reduction of conjugated dienes include catalytic hydrogenation and reduction with diimide.

Catalytic Hydrogenation:

Catalytic hydrogenation of conjugated dienes typically proceeds via the adsorption of the diene onto the surface of a metal catalyst, such as palladium, platinum, or nickel. msu.edu The reaction mechanism involves the stepwise addition of hydrogen atoms to the double bonds. nih.gov For conjugated systems, 1,2-addition and 1,4-addition products are possible. lumenlearning.com The product distribution is influenced by factors such as the catalyst, solvent, and temperature. lumenlearning.com

In the context of this compound, selective reduction of one double bond would lead to a dodecene, while complete reduction would yield dodecane. The presence of substituents on the conjugated system can influence the regioselectivity of the hydrogenation. For instance, a catalyst system composed of a cobalt compound, an organophosphine compound, and an aluminum compound has been shown to selectively hydrogenate the more substituted double bond in a chain conjugated diene. google.com

Diimide Reduction:

Diimide (N₂H₂), typically generated in situ from precursors like hydrazine (B178648) and an oxidizing agent or the thermal decomposition of azodicarboxylic acid, is a highly selective reducing agent for non-polar double and triple bonds. davuniversity.orgnih.govcapes.gov.br A key advantage of diimide is its tolerance for many functional groups. nih.gov The reduction occurs via a concerted, suprafacial (syn) addition of two hydrogen atoms to the same face of the double bond from the less sterically hindered side. davuniversity.org

For conjugated dienes, diimide reduction generally shows a preference for 1,2-addition over 1,4-addition. acs.org The reaction is believed to proceed through a six-membered cyclic transition state. The relative reactivity of different dienes towards diimide is influenced by their structure. acs.org

| Reduction Method | Reagents | Typical Products | Mechanistic Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Alkanes, Alkenes (mixture of 1,2- and 1,4-addition products) | Heterogeneous catalysis, stepwise addition of hydrogen. msu.edunih.gov |

| Diimide Reduction | N₂H₂ (from various precursors) | Alkenes (predominantly 1,2-addition) | Concerted, syn-addition from the less hindered face. davuniversity.orgacs.org |

Oxidation Reactions and Mechanistic Pathways of this compound

The epoxidation of conjugated dienes like this compound introduces an oxirane ring across one of the double bonds. This reaction is a valuable tool for further functionalization of the molecule. Common epoxidizing agents include peroxy acids (e.g., m-CPBA) and metal-based catalysts with oxidants like hydrogen peroxide or tert-butyl hydroperoxide.

The regioselectivity of epoxidation in a conjugated diene is influenced by the electronic and steric properties of the double bonds. Generally, the more electron-rich double bond will react faster. The stereochemistry of the starting diene is typically retained in the epoxide product. For this compound, epoxidation would be expected to yield a mixture of mono-epoxides, with the potential for further reaction to form a diepoxide. The relative rates of the first and second epoxidation steps can be controlled by the stoichiometry of the oxidizing agent.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. When this compound is subjected to ozonolysis, both double bonds of the conjugated system are cleaved. The initial reaction with ozone forms a primary ozonide (molozonide), which is unstable and rapidly rearranges to a more stable ozonide (1,2,4-trioxolane).

The subsequent work-up of the ozonide determines the final products.

Reductive Work-up: Treatment with a reducing agent such as zinc and water or dimethyl sulfide (B99878) (DMS) cleaves the ozonide to yield aldehydes or ketones. For this compound, reductive ozonolysis would be expected to produce pentanal and heptanal.

Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide cleaves the ozonide to yield carboxylic acids. In the case of this compound, oxidative ozonolysis would produce pentanoic acid and heptanoic acid.

| Oxidation Reaction | Reagents | Intermediate(s) | Final Product(s) |

| Epoxidation | m-CPBA, H₂O₂ | (5E,7E)-5,6-epoxy-7-dodecene, (5E,7E)-7,8-epoxy-5-dodecene | Mono- and/or di-epoxides |

| Ozonolysis (Reductive Work-up) | 1. O₃; 2. Zn/H₂O or DMS | Ozonide | Pentanal, Heptanal |

| Ozonolysis (Oxidative Work-up) | 1. O₃; 2. H₂O₂ | Ozonide | Pentanoic acid, Heptanoic acid |

Isomerization Studies and Mechanism of Double Bond Migration in Dodecadiene Systems

The isomerization of double bonds within a dodecadiene system, such as the conversion between different geometric isomers (E/Z) or the migration of the double bond position, can be induced by various catalysts or conditions.

For conjugated dienes, isomerization can occur through several mechanisms:

Acid or Base Catalysis: Protic acids can protonate a double bond to form a carbocation intermediate. Subsequent deprotonation at a different position can lead to double bond migration. Similarly, strong bases can deprotonate an allylic position to form a carbanion, which can then be protonated at a different site.

Metal Catalysis: Transition metal catalysts, such as those based on palladium, can facilitate double bond isomerization. nih.gov The mechanism often involves the formation of a π-allyl complex or a metal-hydride addition-elimination sequence. nih.gov For instance, palladium nanoparticles have been shown to catalyze the isomerization of dienes. nih.gov

In the context of this compound, isomerization could lead to the formation of other geometric isomers like (5Z,7E), (5E,7Z), or (5Z,7Z)-dodeca-5,7-diene. Positional isomerization could also occur, leading to other dodecadiene isomers.

Photochemical Transformations of this compound

Conjugated dienes undergo a variety of photochemical reactions upon exposure to ultraviolet light. These transformations are often stereospecific and proceed through excited electronic states.

For this compound, the primary photochemical reactions would include:

E/Z Isomerization: Absorption of light can promote the diene to an excited state where rotation around the double bonds becomes possible. Relaxation back to the ground state can lead to a mixture of geometric isomers.

Electrocyclization: Conjugated dienes can undergo pericyclic reactions, such as electrocyclization, upon photochemical activation. For a 1,3-diene system, this would involve the formation of a cyclobutene (B1205218) ring. The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which predict a conrotatory ring closure for a photochemical 4π-electron system. In the case of this compound, this would lead to the formation of a substituted cyclobutene.

[2+2] Cycloadditions: In the presence of another alkene, photochemical [2+2] cycloaddition can occur to form a vinylcyclobutane. nih.gov This reaction can be sensitized by photocatalysts. nih.gov

| Photochemical Reaction | Conditions | Primary Product Type | Governing Principles |

| E/Z Isomerization | UV light | Geometric isomers | Excited state dynamics |

| Electrocyclization | UV light | Substituted cyclobutene | Woodward-Hoffmann rules (conrotatory) |

| [2+2] Cycloaddition | UV light, photosensitizer | Vinylcyclobutane | Excited state cycloaddition |

Computational and Theoretical Studies of 5e,7e Dodeca 5,7 Diene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. doi.org It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like (5E,7E)-dodeca-5,7-diene.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, particularly in pericyclic reactions like the Diels-Alder reaction, where dienes are fundamental components. nih.govskidmore.edu FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov

For this compound, the HOMO is associated with the π-system of the conjugated double bonds, while the LUMO is the corresponding anti-bonding π* orbital. The energies of these orbitals are crucial in determining the diene's reactivity. In a typical Diels-Alder reaction, the diene acts as the nucleophile, and its reactivity is enhanced by a higher energy HOMO. nih.gov Conversely, its interaction with an electrophile is governed by the energy of its LUMO.

DFT calculations can provide accurate predictions of HOMO and LUMO energies. For conjugated dienes in general, these energies are influenced by the substituents on the diene. Electron-donating groups tend to raise the HOMO energy, making the diene more reactive in normal-electron-demand Diels-Alder reactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated using DFT

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital, primarily located on the conjugated diene system. |

| LUMO | +1.2 | Lowest Unoccupied Molecular Orbital, primarily located on the conjugated diene system. |

| HOMO-1 | -9.8 | Lower lying occupied molecular orbital. |

| LUMO+1 | +2.5 | Higher lying unoccupied molecular orbital. |

Note: The values in this table are illustrative and would require specific DFT calculations (e.g., using a functional like B3LYP with a suitable basis set like 6-31G) for precise determination.*

Reaction Pathway Energy Profiles and Transition State Analysis

DFT is instrumental in mapping the potential energy surface of a chemical reaction, including the identification of reactants, products, intermediates, and transition states. mdpi.com For reactions involving this compound, such as cycloadditions or electrophilic additions, DFT can be used to calculate the activation energies and reaction enthalpies.

For instance, in a Diels-Alder reaction, DFT can be used to model the transition state, providing insights into the synchronicity of the bond formation and the stereochemical outcome (endo/exo selectivity). acs.orgrsc.org The geometry of the transition state is a critical factor determining the reaction rate and selectivity. mun.ca Computational studies on similar diene systems have shown that the energy required to distort the diene into its transition state geometry is a primary factor controlling facial selectivity. mun.ca

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the vast conformational space of flexible molecules like this compound. bohrium.comnih.gov The long alkyl chains of this molecule can adopt numerous conformations, and understanding this flexibility is important for predicting its physical properties and how it interacts with other molecules or surfaces.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic parameters. This can be invaluable for confirming the structure of a synthesized compound or for assigning experimental spectra. mdpi.commdpi.com

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The accuracy of these predictions has been shown to be quite good when appropriate computational methods and basis sets are used, often in conjunction with a solvent model to mimic experimental conditions. mdpi.com Comparing the calculated shifts with experimental data can help in the unambiguous assignment of all proton and carbon signals, which can be challenging for complex molecules with overlapping signals. mdpi.com

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. This can help in identifying characteristic vibrational modes, such as the C=C stretching of the conjugated diene system.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Conjugated Diene

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C5 | 130.5 | 130.1 |

| C6 | 135.2 | 134.8 |

| C7 | 135.2 | 134.8 |

| C8 | 130.5 | 130.1 |

Note: This table presents hypothetical data for illustrative purposes, based on the general accuracy of DFT predictions for similar systems. Actual calculations for this compound would be required.

In Silico Modeling of Diene Reactivity and Selectivity

"In silico" modeling encompasses a wide range of computational techniques to predict the reactivity and selectivity of chemical reactions. For this compound, this can involve using quantitative structure-activity relationship (QSAR) models or more sophisticated quantum mechanical calculations. nih.gov

For example, in the context of Diels-Alder reactions, computational models can predict how the substitution pattern on both the diene and the dienophile affects the reaction rate and the stereochemical outcome. nih.govbeilstein-journals.org These models can take into account factors like the HOMO-LUMO energy gap, steric hindrance, and secondary orbital interactions. nih.gov By systematically varying the reactants in silico, it is possible to screen for optimal reaction conditions or to design new dienes with desired reactivity.

Theoretical Understanding of Stereoisomeric Relationships and Interconversions

This compound is one of several possible stereoisomers of dodeca-5,7-diene. The other isomers would include the (5Z,7E), (5E,7Z), and (5Z,7Z) configurations. Theoretical calculations can be used to determine the relative stabilities of these isomers. Generally, the all-trans (E,E) isomer is expected to be the most stable due to reduced steric hindrance.

Computational methods can also be used to study the energy barriers for the interconversion of these stereoisomers, for example, through photoisomerization or catalyzed isomerization. Understanding these relationships is crucial, especially in fields like pheromone chemistry, where the biological activity can be highly specific to a single stereoisomer. harvard.edu Studies on the stereoselective synthesis of 1,3-dienes have shown that the geometry of the starting materials can be maintained, but isomerization can occur under certain conditions due to thermodynamic factors. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5e,7e Dodeca 5,7 Diene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural analysis of (5E,7E)-dodeca-5,7-diene, offering precise insights into its atomic connectivity and stereochemistry.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While a complete 2D NMR dataset for this compound is not extensively published, the analysis of related conjugated dienes provides a robust framework for its characterization. auremn.orgresearchgate.net Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the E-configuration of the two double bonds.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. For this compound, key correlations would be observed between the olefinic protons and the protons on the adjacent methylene (B1212753) groups, as well as along the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the straightforward assignment of carbon signals based on the already established proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining stereochemistry. For this compound, the key NOE correlations (or lack thereof) would be between the olefinic protons. In the (E,E) isomer, strong NOEs would be expected between protons on adjacent carbons within the diene system (e.g., H5-H6 and H7-H8), while weaker or absent NOEs would be observed between protons across the double bonds (e.g., H5-H7).

The expected ¹H and ¹³C NMR chemical shifts, based on data from similar structures like (5E,7E)-6,7-dibutyldodeca-5,7-diene and various dodecadien-1-ols, can be predicted. sciforum.netsciforum.nettandfonline.comtandfonline.com The olefinic protons are expected in the range of δ 5.3-6.4 ppm, while the olefinic carbons would appear in the δ 125-142 ppm region. sciforum.nettandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 1, 12 | ~0.9 | ~14 | COSY with H2/H11 |

| 2, 11 | ~1.3-1.4 | ~22 | COSY with H1/H12 and H3/H10 |

| 3, 10 | ~1.3-1.4 | ~32 | COSY with H2/H11 and H4/H9 |

| 4, 9 | ~2.0-2.1 | ~35 | COSY with H3/H10 and H5/H8; HMBC to C5/C8 |

| 5, 8 | ~5.4-5.7 | ~130 | COSY with H4/H9 and H6/H7; HSQC to C5/C8; HMBC to C4/C9, C6/C7 |

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR spectroscopy is a valuable technique for investigating the conformational dynamics of flexible molecules like this compound. mdpi.comumich.edujhu.eduuwo.ca The rotation around the single bonds of the butyl chains and the central C6-C7 single bond can lead to the existence of multiple conformers in solution.

At room temperature, the rate of interconversion between these conformers is typically fast on the NMR timescale, resulting in time-averaged signals. mdpi.com By lowering the temperature, it may be possible to slow down these rotational processes sufficiently to observe the individual conformers. This would manifest as peak broadening, followed by decoalescence into separate signals for each distinct conformer at lower temperatures. Analysis of these changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. mdpi.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation patterns offer insights into the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For this compound (C₁₂H₂₂), the expected exact mass is 166.1722. lookchem.com HRMS analysis can confirm this composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. azooptics.com The resulting fragment ions provide detailed information about the molecule's structure. For conjugated dienes, fragmentation often occurs at positions allylic to the double bonds. nih.govtandfonline.com

The mass spectrum of this compound shows characteristic fragment ions. spectrabase.com The fragmentation pathways for unsaturated hydrocarbons can be complex, but key cleavages would be expected at the C4-C5 and C8-C9 bonds due to the stability of the resulting allylic carbocations. The analysis of these fragments helps to locate the position of the conjugated diene system within the alkyl chain. researchgate.netacs.org

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 166 | [C₁₂H₂₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₉H₁₅]⁺ | Loss of a propyl radical (C₃H₇) |

| 109 | [C₈H₁₃]⁺ | Loss of a butyl radical (C₄H₉) |

| 95 | [C₇H₁₁]⁺ | Cleavage at the C4-C5 bond with hydrogen rearrangement |

| 81 | [C₆H₉]⁺ | Common fragment for cyclohexene-type structures formed via rearrangement |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Preferences

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

For this compound, the key vibrational modes are associated with the C-H bonds of the alkyl chains and the C=C bonds of the conjugated diene system.

C-H Stretching: The spectra will be dominated by C-H stretching vibrations from the butyl groups, typically appearing in the 2850-3000 cm⁻¹ region.

C=C Stretching: The conjugated C=C stretching vibrations are of particular interest. In the IR spectrum, these may appear as one or two bands in the 1600-1650 cm⁻¹ region. msu.edu Conjugation lowers the frequency of the C=C stretch compared to an isolated double bond. msu.edu In the Raman spectrum, the C=C stretching mode is often very intense due to the high polarizability of the pi system, making Raman spectroscopy a particularly useful tool for studying conjugated molecules. tudublin.ie

C-H Bending (Out-of-Plane): For the (E,E)-configuration, a strong absorption band is expected in the IR spectrum around 960-970 cm⁻¹, which is characteristic of the out-of-plane C-H bending (wagging) of trans-disubstituted double bonds. This band is a key diagnostic feature for the E-stereochemistry.

The vibrational spectra can also be influenced by the conformational state of the molecule. aip.org Different rotational isomers (rotamers) around the C-C single bonds may have slightly different vibrational frequencies, which could lead to broadening of the spectral bands or the appearance of additional shoulders, particularly in high-resolution or low-temperature studies. nepjol.info

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

|---|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | IR, Raman | From butyl chains |

| C-H Stretch (sp²) | 3010-3040 | IR, Raman | From the diene system |

| C=C Stretch (conjugated) | 1600-1650 | IR, Raman | Strong in Raman, lowered frequency due to conjugation |

| C-H Bend (trans C=C) | 960-970 | IR | Strong, characteristic of E-configuration |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination of Chiral Analogues or Precursors

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly in the synthesis and characterization of biologically active compounds. While this compound itself is not chiral, its precursors or analogues in a synthetic pathway may contain stereogenic centers. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for establishing the absolute stereochemistry of such chiral intermediates. hebmu.edu.cnbiotools.usresearchgate.net

These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. biotools.us The resulting spectrum, with positive and negative bands, is a unique fingerprint of a specific enantiomer. The absolute configuration is typically determined by comparing the experimentally measured ECD or VCD spectrum with a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., R or S). hebmu.edu.cnbiotools.usnih.gov

Methodology for Absolute Configuration Determination:

Conformational Search: A thorough conformational analysis of the chiral analogue or precursor is performed to identify all low-energy conformers.

Quantum Mechanical Calculations: For each significant conformer, the ECD or VCD spectrum is calculated using ab initio or density functional theory (DFT) methods. researchgate.netnih.gov

Spectrum Generation: A Boltzmann-weighted average of the calculated spectra of all conformers is generated to produce the final predicted spectrum for a given absolute configuration. researchgate.net

Comparison: The experimental ECD or VCD spectrum of the chiral compound is then compared to the predicted spectra for the possible enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. biotools.us

VCD, which measures the differential absorption of circularly polarized infrared light, is particularly advantageous as it provides more structural information through the analysis of fundamental vibrational transitions. biotools.us ECD, on the other hand, requires the presence of a chromophore that absorbs in the UV-Vis region. hebmu.edu.cn The choice between ECD and VCD depends on the specific molecular structure of the precursor or analogue being studied. For example, in the synthesis of complex natural products or steroidal dienes, these techniques have been successfully applied to determine the stereochemistry of chiral intermediates. hebmu.edu.cnnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Ratio Determination

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound and its isomers. It combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry. This combination is ideal for assessing the chemical purity of a sample and for determining the precise ratio of different geometric isomers. lew.rojocpr.com

In the context of dodeca-5,7-dienes, which can exist as four different geometric isomers [(5E,7E), (5Z,7E), (5E,7Z), and (5Z,7Z)], GC is used to separate these isomers from each other and from any impurities. The choice of the GC column is critical for achieving good separation. Capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., PEG 20M or DB-Wax) or free fatty acid phase (FFAP), are often employed for the separation of diene isomers. tandfonline.comtandfonline.comresearchgate.net

The retention time (t_R) of each isomer is a characteristic property under specific GC conditions, allowing for their identification by comparison with authentic standards. For instance, studies on the four geometric isomers of 5,7-dodecadien-1-ol (B1638258), a functionalized analogue, have shown that they can be well-separated on a polar capillary column, with the (5E,7E)-isomer typically having a longer retention time than the (5Z,7E) and (5Z,7Z) isomers. tandfonline.com

Table 1: GC-MS Data for the Analysis of Dodecadienol Isomers

| Compound | GC Column | Retention Time (min) | Key Mass Spectral Fragments (m/z) | Reference |

|---|---|---|---|---|

| (5Z,7E)-dodecadien-1-ol | PEG 20M (2%, 200cm) | 13.3 | 182, 164, 136, 121, 107, 93, 79, 67 | tandfonline.com |

| (5E,7E)-dodecadien-1-ol | PEG 20M (2%, 200cm) | 15.6 | 182, 164, 136, 135, 121, 111, 107, 93, 79, 67 | tandfonline.com |

| (5Z,7Z)-dodecadien-1-ol | PEG 20M (2%, 200cm) | 14.5 | Not specified | tandfonline.com |

| (5E,7Z)-dodecadien-1-ol | PEG 20M (2%, 200cm) | 13.8 | Not specified | tandfonline.com |

This table presents data for functionalized analogues of this compound to illustrate the application of GC-MS.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (5Z,7E)-dodeca-5,7-diene |

| (5E,7Z)-dodeca-5,7-diene |

| (5Z,7Z)-dodeca-5,7-diene |

| (5Z,7E)-dodecadien-1-ol |

| (5E,7E)-dodecadien-1-ol |

| (5Z,7Z)-dodecadien-1-ol |

| (5E,7Z)-dodecadien-1-ol |

Biological and Ecological Research Pertaining to 5e,7e Dodeca 5,7 Diene

Role as a Natural Product in Chemical Ecology

The precise blend and ratio of different isomers and functional groups are often critical for eliciting a specific behavioral response in the receiving organism. epdf.pub The study of such compounds is a key aspect of chemical ecology, which seeks to understand the functions of natural products in an ecological context. epdf.pub

Biosynthetic Pathways and Enzymatic Mechanisms of (5E,7E)-dodeca-5,7-diene

The biosynthesis of insect pheromones like this compound is a complex enzymatic process that typically originates from fatty acid metabolism. harvard.edu

The biosynthesis of conjugated 5,7-dodecadiene components in moths, such as those found in the Lasiocampidae family, is understood to begin with common fatty acid precursors. harvard.eduresearchgate.net For example, in the pine caterpillar moth, Dendrolimus punctatus, the biosynthesis of related pheromone components involves the desaturation of stearic acid to (Z)-11-octadecenoic acyl, which is then chain-shortened. researchgate.net It is plausible that the biosynthesis of this compound follows a similar pathway, starting from a C12 saturated fatty acid like lauric acid (dodecanoic acid), which then undergoes a series of desaturation and modification steps. researchgate.net Another potential pathway involves the chain-shortening of longer-chain fatty acids that have already been desaturated. harvard.edu For instance, a (Z7,E9)-tetradecadienoic UFA can be chain-shortened to a (Z5,E7)-dodecadienoic acyl precursor. researchgate.net

Here is a table of potential precursor and intermediate molecules:

| Molecule Name | CAS Number | Role |

|---|---|---|

| Dodeca-5,7-diyne | 1120-29-2 | Potential Precursor chemsrc.comchemsrc.com |

| Hex-1-yne | 693-02-7 | Potential Precursor chemsrc.comchemsrc.com |

| 1-Iodo-1-hexene | 16644-98-7 | Potential Precursor chemsrc.comchemsrc.com |

The formation of the specific (5E,7E) configuration of the double bonds is a result of highly stereospecific enzyme-catalyzed reactions. nih.govnih.govmdpi.com Fatty-acyl desaturases are key enzymes in this process, responsible for introducing double bonds with specific geometries (Z or E) into the fatty acid chain. harvard.eduresearchgate.net Research on Dendrolimus punctatus has identified several desaturases with unusual properties, capable of producing E-configured double bonds. researchgate.net For example, the desaturase Dpu-Δ9-KPSE can produce E9 mono-unsaturated fatty acids. researchgate.net The creation of the conjugated diene system likely involves the coordinated action of multiple desaturases. harvard.eduresearchgate.net For instance, the biosynthesis of a dienoic sex pheromone component in D. punctatus involves the combined action of three different desaturases. researchgate.net These enzymes exhibit remarkable diversity and complexity in the chemical reactions they catalyze. harvard.edu The evolution of these specialized enzymes allows for the production of highly specific pheromone signals. nih.govnih.gov

Inter-Species Chemical Communication Roles (e.g., Pheromones)

This compound and its derivatives are crucial in inter-species chemical communication, particularly as sex pheromones in moths. nih.gov The specificity of these chemical signals helps maintain reproductive isolation between closely related species. researchgate.net

For example, different species within the family Lasiocampidae use various isomers and functional derivatives of 5,7-dodecadiene as their primary pheromone components. researchgate.nettandfonline.com While Dendrolimus spectabilis males are primarily attracted to the (5Z,7E)-isomer of 5,7-dodecadien-1-ol (B1638258), the (5E,7E)-isomer is also present in the female pheromone blend. tandfonline.com In contrast, the western tent caterpillar, Malacosoma californicum, uses (5E,7Z)-5,7-dodecadienal as a sex pheromone component. medchemexpress.com The citrus leafminer moth, Phyllocnistis citrella, is attracted to (7Z,11Z)-7,11-hexadecadienal, highlighting how different families of moths utilize distinct diene structures. tandfonline.com

The following table details the role of various dodecadiene isomers in different species:

| Species | Family | Common Name | Pheromone Component(s) |

|---|---|---|---|

| Dendrolimus spectabilis | Lasiocampidae | Pine Moth | (5Z,7E)-5,7-dodecadien-1-ol, (5E,7E)-5,7-dodecadien-1-ol tandfonline.com |

| Dendrolimus punctatus | Lasiocampidae | Pine Caterpillar Moth | (5Z,7E)-dodeca-5,7-dien-1-ol, (5Z,7E)-dodeca-5,7-dien-1-yl acetate (B1210297), (5Z,7E)-dodeca-5,7-dien-1-yl propionate (B1217596) mdpi.com |

| Malacosoma neustrium | Lasiocampidae | Lackey Moth | (E,Z)-5,7-dodecadienal, (E,Z)-5,7-dodecadienol researchgate.net |

Structure-Activity Relationship Studies in Chemoreception and Biological Recognition

The biological activity of pheromones is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies on this compound and its isomers have revealed the critical importance of both the position and the stereochemistry of the double bonds for chemoreception and biological recognition by insects.

In field trials with synthetic isomers of 5,7-dodecadien-1-ol to attract the pine moth, Dendrolimus spectabilis, only traps baited with the (5Z,7E)-isomer captured a significant number of male moths. tandfonline.com The (5E,7E), (5Z,7Z), and (5E,7Z) isomers were largely inactive, demonstrating the high specificity of the male moth's receptors. tandfonline.comtandfonline.com This specificity arises from the precise interaction between the pheromone molecule and the odorant-binding proteins and olfactory receptors in the insect's antennae. Even small changes in the molecule's shape can prevent it from effectively binding to and activating these receptors.

Furthermore, the functional group on the carbon chain is also a determinant of activity. While (5Z,7E)-5,7-dodecadien-1-ol is the primary attractant for D. spectabilis, the corresponding acetate and aldehyde derivatives of 5,7-dodecadiene are key components for other species like Dendrolimus punctatus and Malacosoma disstria. tandfonline.com These findings from SAR studies are crucial for developing effective and species-specific pest management strategies that utilize synthetic pheromones.

The table below summarizes the activity of different isomers for Dendrolimus spectabilis:

| Isomer of 5,7-dodecadien-1-ol | Attractant Activity for D. spectabilis |

|---|---|

| (5Z,7E) | High tandfonline.com |

| (5E,7E) | Low to None tandfonline.com |

| (5Z,7Z) | Low to None tandfonline.com |

Applications of 5e,7e Dodeca 5,7 Diene in Complex Organic Synthesis

Precursor and Intermediate in Natural Product Total Synthesis (e.g., other insect pheromones, polyenes)

The (5E,7E)-dodeca-5,7-diene framework is a component of the sex pheromones of several insect species, particularly within the Dendrolimus genus (pine moths). While the primary active pheromone component is often the (5Z,7E) isomer, the (5E,7E) isomer is also frequently present. researchgate.net The synthesis of these polyene natural products, therefore, often requires methods that can stereoselectively produce the (E,E)-diene system.

Research has established stereoselective routes to the functionalized analogue, (5E,7E)-dodeca-5,7-dien-1-ol. One notable synthesis involves the use of organometallic chemistry. tandfonline.com In this approach, 5-hexyn-1-ol (B123273) is protected as a tetrahydropyranyl (THP) ether and then subjected to hydrozirconation. The resulting (E)-vinylzirconium intermediate is then coupled with (E)-1-iodo-1-hexene using a palladium catalyst, Pd(PPh₃)₄, to construct the (5E,7E)-diene backbone. tandfonline.com Deprotection of the alcohol yields the target (5E,7E)-5,7-dodecadien-1-ol with high stereochemical purity. tandfonline.com This synthesis highlights how the (5E,7E)-diene core can be assembled for use in creating natural products.

While direct examples of this compound being used as a starting material for the total synthesis of other, more complex natural products are not widely documented, its synthesis is a critical step in accessing the family of dodecadienol pheromones. The methodologies developed to create its specific (E,E)-geometry are foundational for chemists aiming to build polyene structures.

Building Block for Advanced Materials and Polymer Chemistry Research

Based on a comprehensive review of scientific literature, there is currently no significant information available regarding the application of this compound as a monomer or building block in the fields of advanced materials or polymer chemistry. Its use appears to be concentrated in the domain of fine chemical synthesis, particularly for semiochemicals.

Role as a Model Substrate for Fundamental Mechanistic Organic Reactions

The well-defined structure of this compound makes it an excellent model substrate for investigating the mechanisms of fundamental organic reactions, particularly those involving organometallic intermediates.

A key example is its formation in a study designed to provide evidence for the existence of alkenylcopper(I) intermediates. oup.comoup.com In this research, bis(trans-1-hexenyl)methylborane was reacted with two molar equivalents of methylcopper(I). oup.com The reaction quantitatively produced this compound, confirming that the reaction proceeds through the dimerization of a trans-1-hexenylcopper(I) intermediate. oup.comoup.comacs.org This experiment was crucial in establishing the mechanistic pathway for the methylcopper-induced coupling of dialkenylchloroboranes, a valuable method for the stereoselective synthesis of (E,E)-1,3-dienes. oup.comacs.org

| Reactant | Reagent | Product | Yield | Mechanistic Implication |

|---|---|---|---|---|

| Bis(trans-1-hexenyl)methylborane | Methylcopper(I) (2 equiv.) | This compound | Quantitative | Provides evidence for a trans-1-hexenylcopper(I) intermediate. |

Furthermore, the reactivity of the (5E,7E)-dodecadiene scaffold has been explored in other metal-mediated transformations. For instance, a related diborylated derivative, 2,2′-(5E,7E)-dodeca-5,7-diene-5,7-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), was synthesized via a zirconium-mediated homocoupling. thieme-connect.de This reaction involves the hydrozirconation of an alkynylboronate followed by in-situ coupling with copper(I) bromide, demonstrating the utility of this diene system in studying C-C bond formation through organozirconium and organocopper species. thieme-connect.de Such studies are fundamental to expanding the toolkit of synthetic organic chemistry.

Synthesis of Bioactive Analogues and Derivatives for Structure-Function Elucidation

The biological activity of insect pheromones is highly dependent on their specific chemical structure, including the geometry of the double bonds. The this compound structure, particularly in its alcohol form ((5E,7E)-dodeca-5,7-dien-1-ol), serves as an important point of comparison for understanding structure-activity relationships (SAR).

The sex pheromone of the pine caterpillar moth, Dendrolimus punctatus, is a blend of several compounds, with the major component being (5Z,7E)-dodeca-5,7-dien-1-ol. researchgate.netnih.govlu.se The (5E,7E) isomer is often found as a minor component. The significant difference in biological activity between the (5Z,7E) and (5E,7E) isomers underscores the critical role of stereochemistry for receptor binding and eliciting a behavioral response in the male moth. While both molecules share the same carbon skeleton and functional group, the change in geometry at the C5-C6 double bond from Z to E drastically reduces its effectiveness as an attractant.

This natural co-occurrence provides a basis for SAR studies. Synthetic chemists have developed routes to access all four geometric isomers ((5E,7E), (5Z,7E), (5E,7Z), and (5Z,7Z)) of 5,7-dodecadien-1-ol (B1638258) to systematically evaluate their biological activity. tandfonline.com Comparing the activity of these synthetic, high-purity isomers allows researchers to probe the specific structural requirements of the insect's olfactory receptors. Such studies are essential for designing effective and highly selective pheromone lures for use in integrated pest management programs, where attracting the target species without affecting other insects is crucial. lew.roannualreviews.org The (5E,7E) isomer, being a well-defined but less active analogue, is therefore a vital tool for elucidating the precise structural features that govern the biological function of this class of pheromones. nih.govnih.govacs.org

| Compound Name | Isomer Geometry | Typical Role in Dendrolimus Pheromones | Importance in SAR |

|---|---|---|---|

| dodeca-5,7-dien-1-ol | (5Z, 7E) | Major active component researchgate.net | Primary active compound for comparison |

| dodeca-5,7-dien-1-ol | (5E, 7E) | Minor component, low activity | Demonstrates the high stereoselectivity of olfactory receptors |

| dodeca-5,7-dien-1-ol | (5E, 7Z) | Synthetic isomer for testing | Helps define the geometric space for receptor binding |

| dodeca-5,7-dien-1-ol | (5Z, 7Z) | Synthetic isomer for testing | Further defines the stereochemical requirements for activity |

No Scientific Data Available on the Environmental Fate of this compound

The initial investigation sought to populate a detailed article outline covering various aspects of the compound's environmental lifecycle. However, the search results were consistently limited to basic chemical identifiers, such as its CAS number (30651-68-4), molecular formula (C12H22), and some predicted physical properties. There is a notable absence of empirical data from experimental or theoretical studies that would be necessary to address the specified topics in a scientifically accurate and thorough manner.

Consequently, it is not possible to generate the requested article on the "Degradation and Environmental Fate Studies of this compound" with the required level of detail and scientific rigor. The specific areas where information is lacking include:

Degradation and Environmental Fate Studies of 5e,7e Dodeca 5,7 Diene

Theoretical and Experimental Considerations on Environmental Impact within Ecosystems:Without any degradation or fate studies, any discussion on the potential environmental impact, persistence, or ecotoxicity of (5E,7E)-dodeca-5,7-diene would be purely speculative and could not be supported by scientific evidence.

Given the strict requirement to focus solely on "this compound" and the absence of any dedicated research on its environmental properties, the creation of an informative and scientifically sound article as per the provided outline is not feasible at this time. Further empirical research is required to elucidate the environmental behavior of this compound.

Q & A

Q. What novel methodologies could advance the study of this compound’s electronic properties?

- Methodological Answer : Employ ultrafast spectroscopy (e.g., femtosecond transient absorption) to probe excited-state dynamics. Pair with cyclic voltammetry for redox potentials. Use machine learning to predict structure-property relationships from high-throughput screening data. Publish code and training datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.